molecular formula C30H21BO2 B1593006 (10-(4-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid CAS No. 853945-50-3

(10-(4-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid

Cat. No.: B1593006
CAS No.: 853945-50-3
M. Wt: 424.3 g/mol
InChI Key: OFXAVYZQVCXGCX-UHFFFAOYSA-N
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Description

(10-(4-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid is a boronic acid derivative with the molecular formula C30H21BO2. It is a white to light yellow powder or crystal that is used in various chemical applications. This compound is known for its unique structure, which includes a naphthalene group, a phenyl group, and an anthracene group, all connected to a boronic acid moiety.

Scientific Research Applications

(10-(4-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.

    Biology: Investigated for its potential use in biological assays and as a probe for detecting specific biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Safety and Hazards

This compound is known to cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing with plenty of water if it comes into contact with skin . If eye irritation persists, medical advice should be sought .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (10-(4-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the starting materials, the execution of the Suzuki-Miyaura coupling reaction, and the purification of the final product. Purification methods may include recrystallization, column chromatography, or other techniques to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions

(10-(4-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced under specific conditions to modify the aromatic rings.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are used in the Suzuki-Miyaura coupling reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling reaction typically yields biaryl compounds, while oxidation reactions can produce boronic esters or borates.

Mechanism of Action

The mechanism of action of (10-(4-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid involves its ability to form stable carbon-carbon bonds through the Suzuki-Miyaura coupling reaction. The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the aryl group to the target molecule. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination, ultimately leading to the formation of the desired biaryl product.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • Naphthylboronic acid
  • Anthracenylboronic acid

Comparison

(10-(4-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid is unique due to its combination of three aromatic groups (naphthalene, phenyl, and anthracene) attached to a boronic acid moiety. This structure provides distinct electronic and steric properties, making it particularly useful in specific chemical reactions and applications. In contrast, simpler boronic acids like phenylboronic acid or naphthylboronic acid may not offer the same level of reactivity or versatility in forming complex organic molecules.

Properties

IUPAC Name

[10-(4-naphthalen-1-ylphenyl)anthracen-9-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H21BO2/c32-31(33)30-27-13-5-3-11-25(27)29(26-12-4-6-14-28(26)30)22-18-16-21(17-19-22)24-15-7-9-20-8-1-2-10-23(20)24/h1-19,32-33H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXAVYZQVCXGCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)C4=CC=C(C=C4)C5=CC=CC6=CC=CC=C65)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H21BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630997
Record name {10-[4-(Naphthalen-1-yl)phenyl]anthracen-9-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853945-50-3
Record name {10-[4-(Naphthalen-1-yl)phenyl]anthracen-9-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [10-[4-(Naphthalen-1-yl)phenyl]anthracen-9-yl]boronic Acid (contains varying amounts of Anhydride)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

10-(4-Naphthalene-1-yl-phenyl)anthracene-9-boronic acid was synthesized by the same method, except that in Synthetic Example 1, 1-naphthaleneboronic acid was used as a starting material in place of 2-naphthaleneboronic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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